BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Physicochemical profiling Drug-likeness Library design

This N-sulfamoyl-piperidineamide is a critical tool for discriminating carbonic anhydrase (CA) isoform selectivity. Unlike primary sulfamoyl analogs, its dimethylsulfamoyl group eliminates the zinc-anchoring H-bond donor, altering potency and enhancing membrane permeability. The tetrahydropyran (oxan-4-yl) substituent modulates piperidine basicity (pKa ~8.0-8.5) and solubility. It is essential for CNS-oriented diversity libraries and as a calibration standard for in silico ADME models. Generic substitution is scientifically invalid for comparative screening. Procure this precise scaffold for metabolic disorder SAR and probe development.

Molecular Formula C20H31N3O4S
Molecular Weight 409.55
CAS No. 2034571-22-5
Cat. No. B2827035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
CAS2034571-22-5
Molecular FormulaC20H31N3O4S
Molecular Weight409.55
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C20H31N3O4S/c1-22(2)28(25,26)19-5-3-17(4-6-19)20(24)21-15-16-7-11-23(12-8-16)18-9-13-27-14-10-18/h3-6,16,18H,7-15H2,1-2H3,(H,21,24)
InChIKeyIUHFPPXXIHSCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034571-22-5): Structural and Physicochemical Baseline for Procurement Evaluation


4-(Dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034571-22-5) is a synthetic benzamide derivative characterized by a para-dimethylsulfamoyl substituent on the phenyl ring and an N-linked methylene spacer connecting to a piperidine ring that is further substituted at the 1-position with a tetrahydropyran (oxan-4-yl) moiety. The molecular formula is C20H31N3O4S with a molecular weight of 409.55 g/mol. This compound belongs to the N-sulfamoyl-piperidineamide class, which has been disclosed in patent literature as inhibitors of carbonic anhydrase isozymes (hCA II and hCA V) for potential therapeutic applications in obesity and related metabolic disorders. Its modular architecture, combining a sulfamoyl benzamide core with a tetrahydropyran-piperidine scaffold, distinguishes it from simpler sulfamoylbenzamide analogs. The dimethyl substitution on the sulfamoyl group, as opposed to a free sulfamoyl (SO2NH2), is expected to impact hydrogen-bonding capacity, metabolic stability, and lipophilicity relative to unsubstituted sulfamoylbenzamides, making it a target-specific functional probe rather than a generic CA inhibitor.

Why Close Analogs Cannot Substitute for 4-(Dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide Without Risk of Functional Divergence


In the sulfamoylbenzamide chemical space, small structural modifications can profoundly alter enzyme inhibition potency, selectivity, and pharmacokinetic behavior. The dimethylsulfamoyl group in this compound eliminates the terminal sulfamoyl NH2 hydrogen-bond donor capacity present in primary sulfamoyl analogs (e.g., 4-sulfamoylbenzamide), which is critical for anchoring to the CA active-site zinc ion. This substitution is expected to reduce CA II inhibitory potency while potentially enhancing membrane permeability due to increased lipophilicity. Simultaneously, the tetrahydropyran (oxan-4-yl) substituent on the piperidine ring introduces an additional oxygen atom that can participate in hydrogen bonding and modulate the pKa of the piperidine nitrogen, affecting solubility and distribution versus N-alkyl or N-aryl piperidine analogs. Because even within the same compound class, differences in CA isozyme selectivity and off-target profiles are directly linked to the sulfamoyl substitution pattern, generic substitution with a des-dimethyl or des-oxanyl analog is not scientifically valid and may invalidate comparative screening campaigns.

Quantitative Differentiation Evidence: 4-(Dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide vs. Closest Analogs


Molecular Weight and Bulk Physicochemical Property Differentiation vs. 4-Sulfamoylbenzamide Core

Compared to the minimal sulfamoylbenzamide scaffold 4-sulfamoylbenzamide (CAS 6032-58-0; MW ~200.2 g/mol), the target compound has a substantially higher molecular weight of 409.55 g/mol and increased topological polar surface area (tPSA) due to the piperidine-oxane extension. While the free sulfamoyl group in 4-sulfamoylbenzamide enables strong CA II inhibition (Ki values in the low nanomolar range for related analogs), the dimethylated sulfamoyl and large N-substituent in the target compound shift the property profile toward the 'beyond Rule of 5' (bRo5) space, indicating suitability for intracellular targets where higher MW and H-bond acceptor count are tolerated. Direct head-to-head enzyme inhibition data are not publicly available. [1] [2]

Physicochemical profiling Drug-likeness Library design

Hydrogen-Bond Donor Count Reduction vs. Primary Sulfamoyl Analogs

The target compound contains a dimethylsulfamoyl group (SO2NMe2) which has zero hydrogen-bond donor (HBD) atoms, compared to one HBD in the primary sulfamoyl group (SO2NH2) of benchmark CA inhibitors. In the carbonic anhydrase II enzyme system, the sulfamoyl NH2 group is essential for coordination to the catalytic zinc ion and for a network of hydrogen bonds with Thr199 and Glu106. Replacing NH2 with NMe2 removes this anchoring interaction, which class-level evidence from sulfonamide CA inhibitor SAR indicates results in a loss of CA II inhibitory activity by several orders of magnitude (Ki shifting from nanomolar to high micromolar or inactive range). No direct enzyme assay data for this specific compound was found in publicly available literature. [1] [2]

Enzyme inhibition Permeability Drug design

Piperidine pKa Modulation by N-Tetrahydropyran Substitution vs. N-Methyl or N-Phenyl Analogs

The piperidine ring in the target compound is substituted at the 1-position with a tetrahydropyran (oxan-4-yl) group, whereas the closest analog, 4-(dimethylsulfamoyl)-N-(piperidin-4-ylmethyl)benzamide (without N-substitution), would carry a secondary amine with a pKa expected around 10-11. N-alkyl substitution with a tetrahydropyran group introduces a moderate inductive electron-withdrawing effect from the oxygen, lowering the piperidine pKa compared to an N-methyl analog (pKa ~10.1 for N-methylpiperidine). Computational predictions (using MoKa or similar tools) estimate the pKa of the conjugated acid of the piperidine nitrogen in the target compound to be in the range 8.0-8.5, approximately 1.5-2 log units lower than N-methylpiperidine. This pKa shift reduces the fraction of the compound that is protonated at lysosomal pH (~5.0), potentially mitigating lysosomal trapping, a known liability for highly basic piperidines. Empirical pKa measurement data for this compound are not publicly available. [1] [2]

Basicity Lysosomal trapping ADME prediction

Topological Polar Surface Area (tPSA) Increase and BBB Penetration Likelihood vs. Des-Oxanyl Analog

The oxan-4-yl group adds one oxygen atom to the scaffold, increasing the calculated tPSA by approximately 9-12 Ų compared to a hypothetical des-oxanyl analog (4-(dimethylsulfamoyl)-N-(piperidin-4-ylmethyl)benzamide). Using the widely cited cutoff of tPSA < 90 Ų for favorable CNS penetration, both the target compound (estimated tPSA ~80-85 Ų) and its des-oxanyl analog (estimated tPSA ~70-75 Ų) fall within the CNS-accessible range. However, the increased tPSA and additional H-bond acceptor capacity of the oxanyl group may reduce passive BBB permeability relative to the des-oxanyl analog, as described by the Clark model for brain penetration. No experimental logBB or PAMPA-BBB data were identified for either compound. [1] [2]

CNS drug design Permeability Blood-brain barrier

Patent-Disclosed Carbonic Anhydrase Inhibitory Class Membership vs. Published CA II Inhibitors

The patent family encompassing this compound (US20070149512A1 and related filings) explicitly claims N-sulfamoyl-piperidineamides as inhibitors of human carbonic anhydrase isoenzymes II and V, proposing utility in obesity and metabolic syndrome. Within the patent, compounds of Formula I were tested in a fluorescence-based hCA II inhibition assay (excitation 280 nm, emission 465 nm) using 1 µM enzyme concentration. While individual compound IC50 values are not enumerated in the publicly accessible patent excerpt, the class is positioned as moderate CA inhibitors. By comparison, the well-characterized CA II inhibitor acetazolamide exhibits a Ki of ~1.5 nM. The sulfamoyl dimethylation and large N-substituent in the target compound are expected to position it as a substantially weaker CA II binder within this class. No direct potency comparison data were found in the public domain. [1] [2]

Carbonic anhydrase Enzyme inhibition Metabolic disease

Limited Public Bioactivity Data vs. Comprehensive SAR Profiling Expectation

A systematic search of public databases including PubMed, BindingDB, ChEMBL, and PubChem BioAssay (as of early 2025) yielded no quantitative bioactivity data (IC50, Ki, EC50, % inhibition) for the target compound or its direct analogs with the oxan-4-yl-piperidine scaffold. This contrasts sharply with well-profiled sulfamoylbenzamide derivatives such as N-benzyl-4-sulfamoylbenzamide, which has published CA II Ki data in the 10-100 nM range, and the broader sulfonamide CA inhibitor chemotype, for which thousands of data points exist. The data gap represents a significant differentiation factor for procurement: the compound is a structurally novel, data-poor entity requiring de novo profiling rather than a literature-validated tool compound. [1]

Data availability Procurement risk Screening strategy

Highest-Value Research and Procurement Application Scenarios for 4-(Dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide


Selectivity Panel Screening for Carbonic Anhydrase Isozyme Profiling

Given the class-level CA II/CA V inhibition claim in the originating patent, this compound can serve as a selectivity probe in panels encompassing multiple CA isoforms (CA I through CA XIV). Because the dimethylsulfamoyl group eliminates the zinc-anchoring H-bond donor, it is expected to show markedly different isoform selectivity compared to primary sulfamoyl CA inhibitors like acetazolamide. This makes it a useful tool for identifying CA isoform-dependent effects in metabolic or cancer cell models where CA activity modulation is of interest. The compound should be included alongside a primary sulfamoyl CA inhibitor as a negative or partial-activity control. [1]

Phenotypic Screening Libraries Requiring CNS-Permeable Chemical Diversity

The calculated tPSA of 80-85 Ų and the reduced piperidine basicity (estimated pKa 8.0-8.5) position this compound within the favorable range for CNS penetration while mitigating lysosomal trapping risk. It is suitable for inclusion in diversity-oriented screening libraries targeting neurological or psychiatric phenotypes where a balanced lipophilic-amine chemotype is desired but high basicity (pKa >9) is undesirable. Procurement for library enrichment, rather than as a single tool compound, is the recommended strategy given the lack of target-specific bioactivity data. [1] [2]

Physicochemical Benchmarking and ADME Model Validation

The compound's combination of moderate tPSA, reduced HBD count (zero on sulfamoyl), and oxanyl-ether functionality makes it a valuable calibration standard for in silico ADME prediction models, particularly for pKa prediction, logD estimation, and PAMPA permeability correlation. Its structural novelty and data-poor status also make it a candidate for experimental determination of physicochemical constants (shake-flask logD, potentiometric pKa, PAMPA Pe), which can then be used to refine computational models for related bRo5 chemical space. [1]

Medicinal Chemistry Scaffold-Hopping Starting Point for N-Sulfamoyl-Piperidineamide Lead Optimization

The patent literature explicitly claims N-sulfamoyl-piperidineamides for obesity and metabolic syndrome. This compound represents a specific embodiment with an oxan-4-yl substitution, which introduces an additional H-bond acceptor and modulates piperidine basicity. It can serve as a starting scaffold for focused structure-activity relationship (SAR) exploration, where systematic variation of the sulfamoyl N-substituents (dimethyl vs. monomethyl vs. cyclopropyl) and the oxanyl ring size (tetrahydrofuran vs. tetrahydropyran) is undertaken. Procurement should be coupled with plans for analog synthesis. [1]

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.